molecular formula C9H12O4 B13472854 Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate

Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate

Cat. No.: B13472854
M. Wt: 184.19 g/mol
InChI Key: HMASAYLMLCHQGG-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate is an organic compound with the molecular formula C8H10O4. It is characterized by the presence of a cyclopropyl group, a methyl group, and two oxo groups attached to a butanoate backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate typically involves the esterification of 4-cyclopropyl-3-methyl-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, yielding alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Ester or amide derivatives.

Scientific Research Applications

Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts rigidity to the molecule, influencing its binding affinity and selectivity towards certain enzymes or receptors. The oxo groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-(4-chloro-3-methylphenoxy)phenyl)-2,4-dioxobutanoate
  • Methyl 4-chloro-3-oxobutanoate
  • Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate

Uniqueness

Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate

InChI

InChI=1S/C9H12O4/c1-5(7(10)6-3-4-6)8(11)9(12)13-2/h5-6H,3-4H2,1-2H3

InChI Key

HMASAYLMLCHQGG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1CC1)C(=O)C(=O)OC

Origin of Product

United States

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